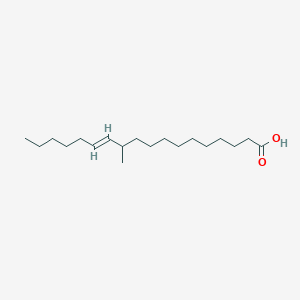
11-Methyloctadeca-12-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyloctadeca-12-enoic acid, also known as 11-MOA, is a unique fatty acid that has been found to have various biological activities. It was first isolated from the fungus Mortierella alpina in 1978 and has since been the subject of numerous studies due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 11-Methyloctadeca-12-enoic acid is not fully understood, but it is believed to act on various molecular targets, including PPARα and PPARγ. These are nuclear receptors that regulate lipid metabolism and inflammation. By activating these receptors, 11-Methyloctadeca-12-enoic acid can regulate lipid metabolism and reduce inflammation, leading to its therapeutic effects.
Biochemical And Physiological Effects
11-Methyloctadeca-12-enoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides, total cholesterol, and LDL cholesterol in the blood, while increasing the levels of HDL cholesterol. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
One of the advantages of 11-Methyloctadeca-12-enoic acid is that it can be easily synthesized through microbial fermentation, which makes it readily available for scientific research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
Further research is needed to fully understand the mechanism of action of 11-Methyloctadeca-12-enoic acid and its potential therapeutic applications. Some of the future directions that could be explored include:
1. Studying the effects of 11-Methyloctadeca-12-enoic acid on other molecular targets, such as AMPK and SIRT1.
2. Investigating the effects of 11-Methyloctadeca-12-enoic acid on other metabolic disorders, such as non-alcoholic fatty liver disease.
3. Exploring the potential of 11-Methyloctadeca-12-enoic acid as a treatment for inflammatory bowel disease.
4. Studying the effects of 11-Methyloctadeca-12-enoic acid on the gut microbiome and its potential as a prebiotic.
Conclusion:
11-Methyloctadeca-12-enoic acid is a unique fatty acid that has potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-diabetic effects. Its mechanism of action is not fully understood, but it is believed to act on various molecular targets, including PPARα and PPARγ. Further research is needed to fully understand its potential therapeutic applications and to explore its effects on other metabolic disorders.
Synthesis Methods
11-Methyloctadeca-12-enoic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. The most commonly used method is the fermentation of Mortierella alpina, which produces high yields of 11-Methyloctadeca-12-enoic acid.
Scientific Research Applications
11-Methyloctadeca-12-enoic acid has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Its potential therapeutic applications have been explored extensively in scientific research. It has been shown to have a positive effect on lipid metabolism, which makes it a potential treatment for metabolic disorders such as obesity and diabetes.
properties
CAS RN |
129177-01-1 |
|---|---|
Product Name |
11-Methyloctadeca-12-enoic acid |
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(E)-11-methyloctadec-12-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h12,15,18H,3-11,13-14,16-17H2,1-2H3,(H,20,21)/b15-12+ |
InChI Key |
ATAFFFIQYLMZPZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C(C)CCCCCCCCCC(=O)O |
SMILES |
CCCCCC=CC(C)CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC(C)CCCCCCCCCC(=O)O |
synonyms |
11-methyloctadeca-12-enoic acid 11-MODCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



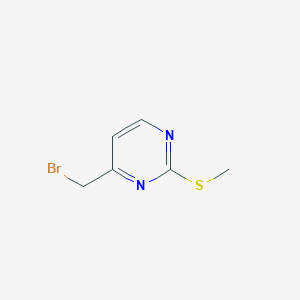
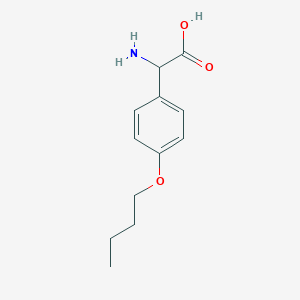
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
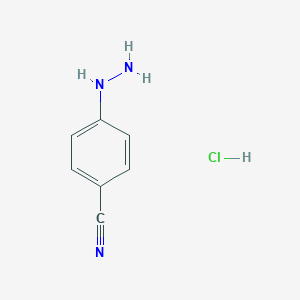
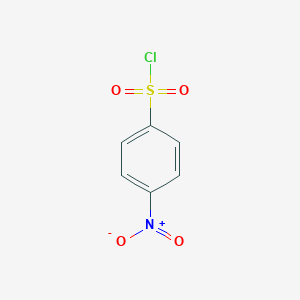
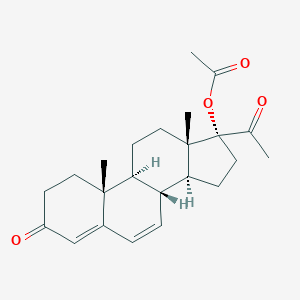
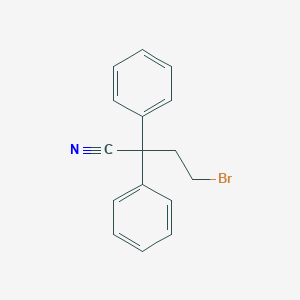
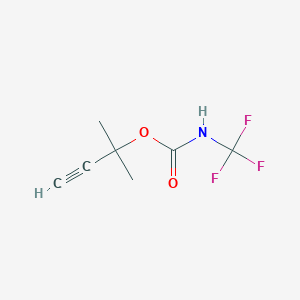
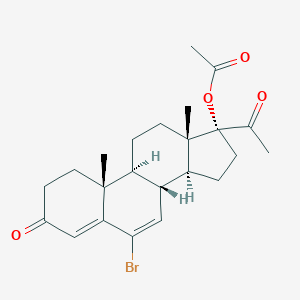
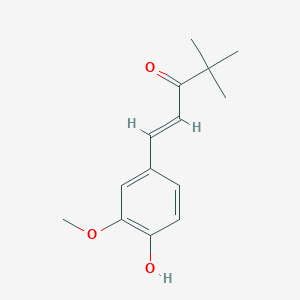
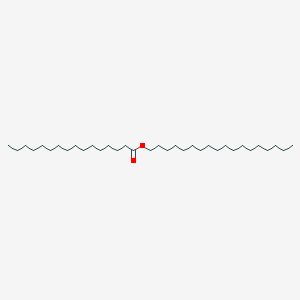
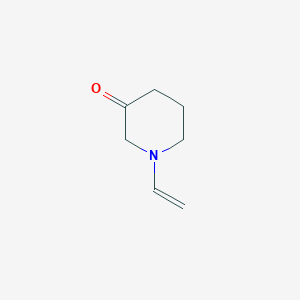
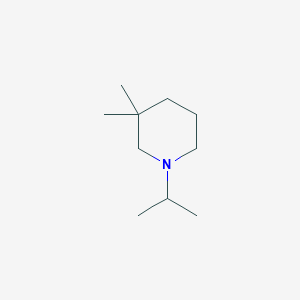
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)